- An efficient industrial process for the preparation of fluvastatin sodium, Oriental Journal of Chemistry, 2007, 23(3), 919-926
Cas no 93957-54-1 (Fluvastatin)
Fluvastatin structure
Product Name:Fluvastatin
Numero CAS:93957-54-1
MF:C24H26FNO4
MW:411.465950489044
CID:61668
PubChem ID:446155
Update Time:2024-10-25
Fluvastatin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Fluvastatin
- 7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl)-3,5-dihydroxy-6-heptenoic acid
- Methyl-(±)-(E)-7-[3’-(4’-fluoro-phenyl )-1’-(1’-methylethyl)indol-2’-yl]-3,5- dihydroxy-6- heptenoate
- (3R,5S,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, (3R,5S,6E)-rel-
- FLUVASTATIN NA
- FLUVASTATIN SODIUM
- Lescol
- Lipaxan
- Primexin
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, [R*,S*-(E)]-(±)- (ZCI)
- rel-(3R,5S,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid (ACI)
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, [R*,S*-(E)]-
- Fluvastatin XL
- Leschol
- NSC 758896
- SCHEMBL556754
- 155229-75-7
- (E,3R,5S)-7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-3,5-dihydroxy-hept-6-enoic acid
- 93957-54-1
- Tox21_302765
- (3R,5S)-fluvastatin
- EN300-51915
- DTXSID201020962
- (-)-fluvastatin
- GTPL2951
- CHEMBL1078
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, (3R,5S,6E)-
- CAS-93957-54-1
- BRD-K66296774-001-07-9
- BDBM86704
- NS00000542
- NSC758896
- (+)-(3R,5S)-fluvastatin
- Fluvastatin & Primycin
- CCG-213323
- AKOS024258614
- DA-69090
- Prestwick2_000859
- (3R,5S,6E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid
- CHEBI:93160
- BRD-K66296774-236-11-3
- NCGC00256490-01
- SCHEMBL2846
- (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid
- (3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid
- (3R,5S,6E)-7-(3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid
- NC00659
- CS-0019897
- CAS_93957-54-1
- DL-108
- HY-14664B
- SR-05000001489-1
- DTXCID0065309
- (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid
- Pharmakon1600-01504911
- (E)-(3R,5S)-7-[3-(4-Fluoro-phenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxy-hept-6-enoic acid
- HMS3259J15
- (+)-3R,5S-Fluvastatin sodium salt
- Q417942
- EN300-21702553
- H11963
- BRD-K66296774-001-02-0
- NSC-758896
- CHEBI:38565
- (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid
- HMS2089P06
- BRD-K66296774-236-10-5
- XU 62-320 (free acid)
- (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid
- rel-(3R,5S,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid
- (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid
- XU 62-320 free acid
-
- MDL: MFCD00869941
- Inchi: 1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1
- Chiave InChI: FJLGEFLZQAZZCD-JUFISIKESA-N
- Sorrisi: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\[C@H](O)C[C@H](O)CC(=O)O
Proprietà calcolate
- Massa esatta: 411.18500
- Massa monoisotopica: 411.185
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 590
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 3.5
- Superficie polare topologica: 82.7
Proprietà sperimentali
- Colore/forma: solido
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 681.8℃/760mmHg
- Punto di infiammabilità: 366.1±31.5 °C
- PSA: 82.69000
- LogP: 4.62810
- Pressione di vapore: 0.0±2.2 mmHg at 25°C
Fluvastatin Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H412
- Dichiarazione di avvertimento: P273-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3272 3/PG 3
- WGK Germania:3
- Istruzioni di sicurezza: S23; S26; S37
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
- Termine di sicurezza:3
- Gruppo di imballaggio:III
- Frasi di rischio:R36/37/38; R42/43
Fluvastatin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F19710-50mg |
Fluvastatin |
93957-54-1 | 98% | 50mg |
¥948.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F19710-500mg |
Fluvastatin |
93957-54-1 | 98% | 500mg |
¥4438.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F19710-100mg |
Fluvastatin |
93957-54-1 | 98% | 100mg |
¥1478.0 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11312-50mg |
Fluvastatin |
93957-54-1 | 98% | 50mg |
¥528.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11312-100mg |
Fluvastatin |
93957-54-1 | 98% | 100mg |
¥893.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11312-200mg |
Fluvastatin |
93957-54-1 | 98% | 200mg |
¥1599.00 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021560-10mg |
Fluvastatin |
93957-54-1 | 98% | 10mg |
¥910 | 2024-07-19 | |
| TRC | R116890-250mg |
(3R,5S,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid |
93957-54-1 | 250mg |
$ 125.00 | 2022-03-29 | ||
| TRC | R116890-500mg |
(3R,5S,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid |
93957-54-1 | 500mg |
$ 210.00 | 2022-03-29 | ||
| TRC | R116890-1000mg |
(3R,5S,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid |
93957-54-1 | 1g |
$ 330.00 | 2022-03-29 |
Fluvastatin Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0.5 h, 20 - 25 °C; 1.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.3 h, rt; 3 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 - 10 °C
1.4 Reagents: Dicyclohexylamine Solvents: Acetonitrile ; 0 - 10 °C; 2 h, 25 - 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.3 h, rt; 3 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 - 10 °C
1.4 Reagents: Dicyclohexylamine Solvents: Acetonitrile ; 0 - 10 °C; 2 h, 25 - 35 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
Riferimento
- Preparation of fluorine and indole containing statin derivatives as HMG-CoA reductase inhibitors, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
Riferimento
- Preparation of polysubstituted indoles statin lactone dehydration compounds useful as HAG-CoA reductase inhibitor, China, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Process for the synthesis of hmg-coa reductase inhibitors, United States, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Process for the preparation of statins and their pharmaceutically acceptable salts thereof, United States, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Process for the preparation of a statin precursor, United States, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Process for preparation of intermediates for the synthesis of statins, Italy, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Diethylmethoxyborane , Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; -85 - -75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Heptane , Water
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Heptane , Water
Riferimento
- Process for the preparation of fluvastatin and salts thereof using stereoselective reduction as key step, India, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylborane , Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; -85 - -75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; -85 - -75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; -85 - -75 °C
Riferimento
- Process for the preparation of fluvastatin and salts thereof using stereoselective reduction with trialkyl borane as key step, India, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Convenient process for the preparation of statins, United States, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Process for the preparation of a thioprecursor for statins, United States, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Process for statins and its pharmaceutically acceptable salts thereof, United States, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Process for the synthesis of rosuvastatin calcium, United States, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Preparation of isoindolinone compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders, World Intellectual Property Organization, , ,
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
Riferimento
- A novel processes for the preparation of HMG-CoA reductase inhibitors, such as rosuvastatin calcium, India, , ,
Fluvastatin Raw materials
- (6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester
- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-
- QGKLFNQKKUKAQS-KAAYJFPCSA-N
- Fluvastatin sodium
Fluvastatin Preparation Products
Fluvastatin Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93957-54-1)Fluvastatin
Numero d'ordine:A844749
Stato delle scorte:in Stock
Quantità:50mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):220.0
Email:sales@amadischem.com
Fluvastatin Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
93957-54-1 (Fluvastatin) Prodotti correlati
- 194934-96-8((3R,5S)-Fluvastatin tert-Butyl Ester)
- 93957-53-0(Fluvastatin Methyl Ester)
- 129332-29-2(tert-Butyl Fluvastatin)
- 131926-95-9(4-Hydroxy Lansoprazole Sulfide)
- 1160169-39-0(rac 5-Keto Fluvastatin)
- 155229-75-7((3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid)
- 155229-76-8((3S,5R)-Fluvastatin sodium salt)
- 94061-83-3(Fluvastatin lactone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93957-54-1)Fluvastatin
Purezza:99%
Quantità:50mg
Prezzo ($):220.0